![molecular formula C9H7FN2O2 B580551 4-氟-1H-吡咯并[2,3-B]吡啶-5-甲酸甲酯 CAS No. 1234615-74-7](/img/structure/B580551.png)

4-氟-1H-吡咯并[2,3-B]吡啶-5-甲酸甲酯

描述

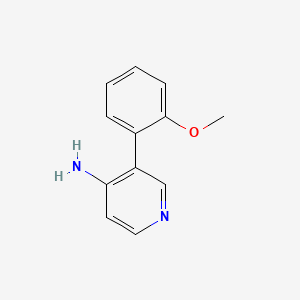

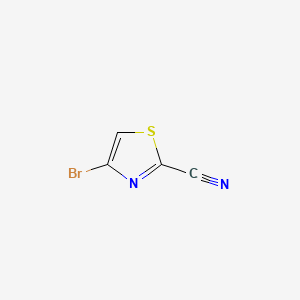

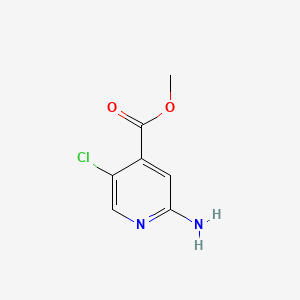

“Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It seems to be a derivative of pyrrolopyridine, a bicyclic compound with a pyrrole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine) . The “4-fluoro” indicates the presence of a fluorine atom at the 4th position of the ring, and the “methyl … carboxylate” suggests a COOCH3 group attached at the 5th position .Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific conditions and reagents used. Pyrrolopyridines have been studied for their reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of a fluorine atom and a carboxylate group could affect the compound’s polarity, solubility, and reactivity .科学研究应用

Cancer Therapy

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

This compound is utilized in the development of novel cancer therapeutics, particularly as inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of tumors.

Methods of Application

Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , followed by in vitro testing against FGFR1, 2, and 3 to assess inhibitory activity.

Results

One derivative, compound 4h, showed potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively. It inhibited breast cancer 4T1 cell proliferation and induced apoptosis, also significantly reducing cell migration and invasion .

Synthesis of Pyrazolopyridines

Scientific Field

Organic Chemistry and Drug Design

Application Summary

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate serves as a key intermediate in the synthesis of pyrazolopyridines, which have applications in treating various diseases.

Methods of Application

The compound is used as a starting material or intermediate in multi-step synthetic procedures to create pyrazolopyridine derivatives.

Results

These derivatives are important for the development of drugs targeting the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

BCL-2 Inhibition for Leukemia Treatment

Scientific Field

Hematology and Pharmacology

Application Summary

The compound is an intermediate in the synthesis of ABT 199, a selective BCL-2 inhibitor used to treat chronic lymphocytic leukemia and estrogen receptor-positive breast cancer.

Methods of Application

It is used in the chemical synthesis of ABT 199, which targets BCL-2, a protein that prevents apoptosis in cancer cells.

Results

ABT 199 has shown potent antitumor activity while sparing platelets, making it a practical application for treating leukemia cells .

FGFR Inhibitors for Cancer Treatment

Scientific Field

Cancer Research and Molecular Biology

Application Summary

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is used to create FGFR inhibitors, which are promising for cancer therapy due to their role in tumor growth and proliferation.

Methods of Application

Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, with detailed synthetic schemes and biological evaluations.

Results

The synthesized compounds exhibit potent inhibitory activity against FGFR, offering a new avenue for cancer treatment .

Antibacterial and Antiviral Applications

Scientific Field

Microbiology and Infectious Diseases

Application Summary

Derivatives of the compound are explored for their antibacterial and antiviral properties, contributing to the development of new treatments for infectious diseases.

Methods of Application

Chemical modification of the compound to enhance its interaction with bacterial and viral targets, followed by in vitro and in vivo testing.

Results

The modified compounds have shown selective antibacterial and antiviral activity, providing a basis for further pharmaceutical development .

Neurological Disorder Treatments

Scientific Field

Neuroscience and Pharmacology

Application Summary

The compound’s derivatives are investigated for their potential in treating neurological disorders due to their activity on the central nervous system.

Methods of Application

Synthesis of derivatives with specific substituents that target neurological pathways, followed by pharmacological testing.

Results

These derivatives present promising substrates for drug development, with activities against various neurological conditions .

This analysis provides a detailed look at the diverse applications of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in scientific research, highlighting its significance in the fields of oncology, organic chemistry, hematology, microbiology, and neuroscience. The compound’s versatility in drug synthesis and disease treatment underscores its importance in medicinal chemistry and pharmaceutical sciences.

Kinase Inhibition for Targeted Cancer Therapies

Scientific Field

Cancer Pharmacology

Application Summary

This compound is a precursor in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies due to their role in regulating cellular processes.

Methods of Application

Derivatives of the compound are synthesized and tested for their ability to inhibit various kinases implicated in cancer progression.

Results

The derivatives have shown potential as selective kinase inhibitors, offering a promising approach for targeted cancer treatment .

Development of Antimicrobial Agents

Scientific Field

Microbiology and Pharmaceutical Sciences

Application Summary

The compound’s derivatives are investigated for their antimicrobial properties, aiming to develop new agents against resistant bacterial strains.

Methods of Application

Chemical modification to enhance antimicrobial activity, followed by testing against a panel of bacterial strains.

Results

Some derivatives displayed significant antimicrobial activity, indicating their potential as lead compounds for further drug development .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry

Application Summary

“Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” is used in the synthesis of various heterocyclic compounds with potential pharmacological activities.

Methods of Application

Employed in multistep synthetic routes to construct complex heterocyclic frameworks.

Results

The synthesized heterocycles have been identified as key intermediates for further functionalization and drug discovery efforts .

Neuroprotective Drug Candidates

Scientific Field

Neuropharmacology

Application Summary

Derivatives of the compound are explored for their neuroprotective effects, which could lead to treatments for neurodegenerative diseases.

Methods of Application

Synthesis of neuroactive derivatives and evaluation of their protective effects in neuronal cell models.

Results

Some derivatives have shown promising results in protecting neuronal cells from toxic stimuli, suggesting their potential as neuroprotective agents .

Anti-Inflammatory Agents

Scientific Field

Immunology and Inflammation Research

Application Summary

The compound is used to create derivatives that act as anti-inflammatory agents, potentially useful for treating chronic inflammatory diseases.

Methods of Application

Synthesis of derivatives followed by evaluation of their efficacy in reducing inflammatory markers in cell-based assays.

Results

Certain derivatives have demonstrated the ability to significantly reduce inflammatory responses in preclinical models .

Cardiovascular Drug Development

Scientific Field

Cardiovascular Pharmacology

Application Summary

Research into the compound’s derivatives for their effects on cardiovascular diseases, aiming to develop new therapeutic agents.

Methods of Application

Derivatives are synthesized and assessed for their cardiovascular activities in vitro and in vivo.

Results

Initial studies indicate that some derivatives may have beneficial effects on heart function and could serve as starting points for cardiovascular drug development .

These additional applications further illustrate the versatility of “Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” in scientific research, spanning across various fields such as cancer therapy, microbiology, organic chemistry, neuropharmacology, immunology, and cardiovascular research. The compound and its derivatives continue to be a focal point for the development of new therapeutic agents.

Immunomodulators for Immune Diseases

Scientific Field

Immunology and Therapeutics

Application Summary

Derivatives of this compound are being researched as novel immunomodulators targeting JAK3, which are important for treating immune diseases and conditions like organ transplantation .

Methods of Application

Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives followed by evaluation of their effects on JAK3 and other immune pathways.

Results

These derivatives have shown potential in modulating immune responses, which could be beneficial for patients undergoing organ transplants and suffering from autoimmune diseases .

Antimicrobial and Antifungal Agents

Scientific Field

Microbiology

Application Summary

The compound’s derivatives are evaluated for their antimicrobial and antifungal properties, which are crucial in the fight against drug-resistant strains of bacteria and fungi .

Methods of Application

Chemical synthesis of derivatives and subsequent testing against a variety of microbial and fungal cultures.

Results

Some derivatives have demonstrated significant activity against specific bacterial and fungal pathogens, indicating their potential as new antimicrobial and antifungal agents .

Biological Activity of Pyrrolopyrazine Derivatives

Scientific Field

Medicinal Chemistry

Application Summary

Pyrrolopyrazine derivatives, which include the core structure of the compound , have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Methods of Application

Various synthetic routes are employed to create pyrrolopyrazine derivatives, which are then tested for their biological activities.

Results

These derivatives have been found to exhibit diverse biological activities, making them valuable scaffolds for drug discovery and development .

Development of Anticancer Agents

Scientific Field

Oncology

Application Summary

1H-pyrrolo[2,3-b]pyridine derivatives, including those derived from the compound, are being developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is a promising target for cancer therapy .

Methods of Application

Design and synthesis of derivatives, followed by biological evaluation of their FGFR inhibitory activity.

Results

Among the derivatives, some have exhibited potent inhibitory activity against FGFR, showing promise as lead compounds for anticancer drug development .

Neurological Applications

Scientific Field

Neuroscience

Application Summary

Derivatives of the compound are explored for their potential applications in treating neurological disorders due to their activity on central nervous system pathways .

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBFZFSVBNMCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204314 | |

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate | |

CAS RN |

1234615-74-7 | |

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)